3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride
Description
Structural Characterization of 3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone Hydrochloride
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is defined by its fused tetrahydroquinoline core and pyrrolidine substituent. The tetrahydroquinoline moiety adopts a half-chair conformation , a common feature in related systems such as 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl derivatives. This conformation arises from the steric constraints of the partially saturated six-membered ring, where one carbon atom (typically at the C10 position) deviates from the mean plane of the ring, creating a puckered geometry.
The pyrrolidine ring, linked via a methanone group, exhibits an envelope conformation , with the central methylene carbon acting as the flap atom. This conformation is stabilized by partial double-bond character in the N–C bond connecting the pyrrolidine to the carbonyl group, as observed in analogous systems where bond lengths (e.g., 1.349 Å) are shorter than the sum of covalent radii for single bonds.
The dihedral angle between the tetrahydroquinoline and pyrrolidine mean planes is estimated to be ~88° , based on structural analogs where similar spiro or fused systems exhibit perpendicular orientations. This spatial arrangement minimizes steric clashes and optimizes electronic interactions between the two heterocyclic components.
Key Structural Parameters
| Parameter | Value (Analogous Systems) | Source |
|---|---|---|
| Tetrahydroquinoline C10 deviation | 0.285 Å | |
| Pyrrolidine N–C bond length | 1.349 Å | |
| Dihedral angle (rings) | 88.37° |
Crystallographic Studies and Hydrogen Bonding Networks
While direct crystallographic data for this compound are unavailable, insights can be drawn from related tetrahydroquinoline-pyrrolidine hybrids. In such systems, hydrogen bonding plays a critical role in stabilizing supramolecular architectures:
- N–H···O Interactions : The NH group of the tetrahydroquinoline ring (if present) or pyrrolidine may form hydrogen bonds with carbonyl oxygen atoms or chloride counterions.
- C–H···O/F Interactions : Methyl or methylene groups adjacent to electronegative atoms (e.g., fluorine in analogs) participate in weak hydrogen bonds, bridging molecules into 2D sheets.
- C–H···π Interactions : Aromatic protons in the quinoline system interact with the π-cloud of adjacent rings, enhancing lattice stability.
Example Hydrogen Bonding Networks
| Interaction Type | Donor | Acceptor | Distance (Å) |
|---|---|---|---|
| N–H···O | Pyrrolidine NH | Carbonyl O | ~2.0–2.5 |
| C–H···O | CH₂ (pyrrolidine) | Chloride ion | ~2.5–3.0 |
| C–H···π | Quinoline CH | Pyrrolidine π-system | ~3.0–3.5 |
In the hydrochloride salt, the chloride ion likely acts as a hydrogen bond acceptor, forming ionic interactions with the protonated nitrogen of the tetrahydroquinoline ring.
Comparative Analysis with Related Tetrahydroquinoline-Pyrrolidine Hybrid Systems
Structural Similarities and Differences
| Feature | This compound | Analogous Systems (e.g., Piperidine Derivatives) |
|---|---|---|
| Ring Size | Pyrrolidine (5-membered) | Piperidine (6-membered) |
| Conformational Flexibility | Higher (pyrrolidine envelope) | Lower (piperidine chair) |
| Hydrogen Bond Capacity | Moderate (NH and CH donors) | Higher (additional NH groups in piperidine) |
The replacement of piperidine with pyrrolidine reduces steric bulk and increases conformational rigidity, potentially altering bioactivity.
Impact of Substituents on Geometry
The methanone bridge in the target compound imposes distinct electronic and steric effects compared to:
- Pyrrolidin-2-one Derivatives : The carbonyl group in the latter introduces partial double-bond character, altering bond angles and dihedral strain.
- Sulfonyl-Linked Systems : Compounds like 3,4-dihydro-1H-isoquinolin-2-yl-(1-ethylsulfonyl-4-piperidinyl)methanone exhibit greater molecular rigidity due to sulfonyl groups.
Comparative Bond Lengths
| Bond | Target Compound (Inferred) | Pyrrolidin-2-one Analogs |
|---|---|---|
| C=O (Carbonyl) | ~1.235 Å | ~1.235 Å |
| N–C (Pyrrolidine) | ~1.349 Å | ~1.349 Å |
| Tetrahydroquinoline C–N | ~1.47 Å | ~1.47 Å |
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(pyrrolidin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c17-14(12-7-3-9-15-12)16-10-4-6-11-5-1-2-8-13(11)16;/h1-2,5,8,12,15H,3-4,6-7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHLFEXSASDQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Domino and Cascade Reactions for Quinoline Core Construction
A prominent approach to synthesize 1,2,3,4-tetrahydroquinolines and related quinolinyl derivatives involves domino (one-pot, multistep) reactions that combine reduction, cyclization, and substitution steps efficiently.
Reduction followed by cyclization: Starting from nitro-substituted aromatic precursors, catalytic hydrogenation reduces the nitro group and side chain double bonds, facilitating intramolecular cyclization to form the tetrahydroquinoline core. This method yields high diastereoselectivity, favoring cis-configured products due to steric effects during hydrogen addition.
Metal-mediated heterocyclization: Treatment of N-substituted methoxyamines with organolithium or organomagnesium reagents triggers rearrangements and ring expansions, producing substituted tetrahydroquinolines. This reaction proceeds via coordination of the organometallic species, loss of methoxide, and nucleophilic addition to an imide intermediate.
Photochemical methods: Irradiation in the presence of titanium dioxide catalyzes reduction and oxidation steps that generate tetrahydroquinoline derivatives through imine intermediates and vinyl ether additions. Though yields are moderate and scope limited, this method offers an alternative green chemistry approach.
Azomethine Ylide Cycloadditions for Pyrrolidinyl Ring Formation
The pyrrolidinyl moiety can be efficiently introduced via [3+2] cycloaddition reactions involving azomethine ylides, which are nitrogen-based 1,3-dipoles generated in situ.
Generation of azomethine ylides: Typically formed by condensation of secondary amines (e.g., pyrrolidine or analogs) with aldehydes or isatin derivatives, followed by base or oxidant treatment.
Cycloaddition with unsaturated compounds: The azomethine ylides undergo regio- and stereoselective cycloadditions with activated alkenes or alkynes, yielding pyrrolidine-fused heterocycles with high yields (up to 94%) and good diastereoselectivity.
Sequential one-pot tandem reactions: Complex pyrrolidinyl-heterocyclic systems can be assembled by combining azomethine ylide formation with Knoevenagel condensations and subsequent cycloadditions, streamlining synthesis.
Typical Synthetic Route for 3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone Hydrochloride
Based on the above methodologies, a plausible synthetic sequence could be:
| Step | Reaction Type | Description | Expected Outcome |
|---|---|---|---|
| 1 | Formation of quinoline intermediate | Reduction of nitroaromatic precursor followed by cyclization under catalytic hydrogenation | 3,4-Dihydroquinoline core with ketone handle |
| 2 | Azomethine ylide generation | Condensation of pyrrolidine with appropriate aldehyde to form azomethine ylide | Reactive dipole intermediate |
| 3 | [3+2] Cycloaddition | Cycloaddition of azomethine ylide with quinoline-derived unsaturated ketone | Pyrrolidinyl-substituted quinoline derivative |
| 4 | Salt formation | Treatment with hydrochloric acid to form hydrochloride salt | Final hydrochloride salt of the target compound |
Research Findings on Reaction Conditions and Yields
Catalytic hydrogenation: Use of 10% Pd/C catalyst in dichloromethane solvent provides optimal selectivity and yields ranging from 65% to 90% for quinoline ring formation. Low hydrogen pressure and mild temperature favor cis-diastereoselectivity.
Organometallic-mediated cyclizations: Reactions with organolithium or organomagnesium reagents require electron-donating groups on the aromatic ring for higher yields (33%–94%). Ether solvents and controlled temperature are critical for rearrangement efficiency.
Azomethine ylide cycloadditions: Base catalysts like triethylamine and oxidants such as DDQ facilitate ylide formation. Reactions in refluxing ethanol yield pyrrolidinyl heterocycles with yields typically above 75% and good diastereoselectivity.
Salt formation: Conversion to hydrochloride salts is achieved by reaction with HCl in suitable solvents, aiding compound stability and crystallization.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations | Typical Yields (%) |
|---|---|---|---|---|
| Catalytic hydrogenation + cyclization | Pd/C catalyst, dichloromethane, H2, mild temp | High selectivity, operational simplicity | Requires Pd catalyst, moderate H2 pressure | 65–90 |
| Metal-mediated heterocyclization | Organolithium/organomagnesium reagents, ether | High regioselectivity, versatile | Sensitive to substituents, moderate yields | 33–94 |
| Azomethine ylide [3+2] cycloaddition | Secondary amine + aldehyde, base (Et3N), DDQ, reflux EtOH | Efficient ring formation, high diastereoselectivity | Requires careful control of conditions | 75–94 |
| Hydrochloride salt formation | HCl in organic solvent | Improves stability and isolation | Additional purification step | Quantitative |
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Preliminary studies have indicated that 3,4-dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.
- Cytotoxic Effects : Research suggests that it may induce apoptosis in cancer cell lines, indicating potential applications in oncology.
- Neuropharmacological Effects : Its structural similarity to known psychoactive compounds suggests possible effects on neurotransmitter systems, warranting studies into its use as a neuroprotective agent.
Interaction Studies
Research into the binding affinities of this compound with various biological targets has yielded promising results:
- Receptor Binding : Studies show that the compound interacts with several receptors, indicating potential therapeutic roles in modulating receptor activity.
- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways related to disease states.
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in various experimental settings:
-
Anticancer Activity Study :
- A study demonstrated that the compound significantly inhibited the proliferation of specific cancer cell lines through apoptosis induction mechanisms.
-
Antimicrobial Efficacy Testing :
- Tests conducted on bacterial strains revealed that the compound exhibited inhibitory effects comparable to established antibiotics.
-
Neuroprotective Potential Assessment :
- Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential role in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various pharmacological effects, depending on the specific receptor subtype and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride* | Not provided | ~C₁₄H₁₇ClN₂O (estimated) | ~280.8 (estimated) | 2-Pyrrolidinyl, dihydroquinoline |
| (6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone hydrochloride | 7498-45-5 | C₁₆H₁₇ClN₂O₂ | 268.31 | 3-Pyridinyl, 6-methoxy-dihydroquinoline |
| 3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride | Not provided | C₁₅H₂₀ClN₂O | 280.79 | 3-Piperidinyl, dihydroquinoline |
| 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride | 1236254-94-6 | C₁₅H₂₁ClN₂O | 280.8 | 2-Piperidinyl, dihydroisoquinoline |
| 2(1H)-Quinolinone, 3,4-dihydro-1-(2-morpholinylmethyl) | 57245-13-3 | C₁₄H₁₇N₂O₂ (base) | 253.30 (base) | 2-Morpholinylmethyl, dihydroquinolinone |
*Note: The target compound’s molecular formula is inferred from analogs (e.g., ).
Key Observations:
- Core Structure: The dihydroquinoline moiety is common, but substitution at the 1-position varies (e.g., pyrrolidinyl, piperidinyl, pyridinyl). The isoquinoline analog (CAS 1236254-94-6) has a distinct fused-ring system, which may alter electronic properties and biological interactions .
- Substituent Effects: Pyrrolidinyl vs. Piperidinyl: The 5-membered pyrrolidine ring (target compound) introduces greater ring strain and conformational rigidity compared to the 6-membered piperidine (CAS 1236254-94-6) . Morpholinylmethyl: The morpholine group (CAS 57245-13-3) adds polarity and hydrogen-bond acceptor capacity, influencing solubility and pharmacokinetics .
Physicochemical Properties
- Melting Points: While direct data for the target compound are unavailable, analogs like the pyridinyl derivative (CAS 7498-45-5) exhibit crystalline properties suitable for X-ray analysis (e.g., reports mp 271°C for a Schiff base quinolinone) .
- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, levobunolol hydrochloride () demonstrates enhanced bioavailability due to its salt form .
Biological Activity
3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes a quinoline ring fused with a pyrrolidine moiety. Its molecular formula is C14H19ClN2O, with a molecular weight of approximately 270.77 g/mol . This compound has garnered attention for its potential biological activities, making it a subject of various research studies.
The compound is typically available as a hydrochloride salt, which enhances its solubility in aqueous solutions. The presence of functional groups such as carbonyl and amine groups contributes to its chemical reactivity and biological interactions .
Biological Activities
Preliminary studies have indicated that this compound exhibits several notable biological activities:
- Anticancer Activity : Research has shown that compounds related to this class can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) cells. For instance, specific derivatives demonstrated significant inhibition rates at concentrations around 50 μM .
- Neuroprotective Effects : The compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Its structural similarities to known neuroprotective agents suggest possible mechanisms of action involving modulation of neurotransmitter systems .
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .
Case Studies and Research Findings
A selection of research findings highlights the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Inhibition of MCF-7 cell proliferation by 30.2% at 50 μM concentration. |
| Study B | Neuroprotection | Demonstrated protective effects on neuronal cells under oxidative stress conditions. |
| Study C | Antimicrobial Activity | Effective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL. |
The mechanisms through which this compound exerts its biological effects are still under investigation. Proposed mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and cell survival in cancer cells.
- Interaction with Receptors : Binding affinities with various biological targets have been noted, suggesting receptor-mediated effects that warrant further exploration .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3,4-dihydroquinolinone derivatives, and how do reaction conditions influence yields?
Methodological Answer: Synthesis of 3,4-dihydroquinolinone scaffolds typically involves cyclization or condensation reactions. For example, Mannich reactions using paraformaldehyde and dimethylamine hydrochloride under reflux conditions yield intermediates that can be acylated or further functionalized . Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) critically impact regioselectivity. For instance, acylation with benzyloxycarbonyl chloride produces trans isomers as major products under controlled pressure and aqueous ammonia treatment .
Key Reaction Scheme:
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Paraformaldehyde, dimethylamine HCl, reflux | Aminoketone | ~60-70 |
| 2 | Aqueous NH₃, pressure | Decahydroquinolinone | ~50 |
| 3 | Benzyloxycarbonyl chloride, THF | Trans-acylated product | ~48 |
Q. How can spectroscopic techniques (e.g., NMR, LCMS) be optimized to characterize 3,4-dihydroquinolinone derivatives and confirm structural purity?
Methodological Answer:
- ¹H NMR : Focus on aromatic proton environments (δ 6.9–8.4 ppm) and dihydroquinoline NH signals (δ ~11.06 ppm, broad singlet) . For hydrochloride salts, observe downfield shifts in pyrrolidinyl protons (δ 4.50–4.57 ppm) due to HCl coordination .
- LCMS/HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to resolve polar impurities. Purity thresholds >99% are achievable with retention time consistency .
Q. What stability challenges arise for hydrochloride salts of dihydroquinolinones, and how are degradation products analyzed?
Methodological Answer: Hydrochloride salts are hygroscopic and prone to hydrolysis under humid conditions. Accelerated stability studies (40°C/75% RH) over 6 months reveal degradation via:
- Oxidation : Formation of N-oxide impurities detectable via LCMS (m/z +16).
- Hydrolysis : Cleavage of the pyrrolidinyl-methanone bond, yielding free pyrrolidine and quinolinone fragments .
Mitigation Strategies:
- Store under nitrogen at –20°C in desiccated amber vials .
- Use ion-pair chromatography (e.g., heptafluorobutyric acid) to resolve charged degradation products .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidinyl moiety influence biological activity, and what synthetic strategies ensure enantiomeric purity?
Methodological Answer: Stereochemistry critically affects receptor binding. For example, R-isomers of related compounds (e.g., bunolol hydrochloride) show higher β-adrenergic receptor affinity . To ensure enantiomeric purity:
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during acylation.
- Resolve enantiomers via preparative chiral HPLC (e.g., Chiralpak IA column, hexane/ethanol eluent) .
Data Contradiction Note:
While reports trans isomers as major products, highlights enantiomeric enrichment via chiral resolution. Researchers must validate stereochemical outcomes using circular dichroism (CD) or X-ray crystallography .
Q. What computational or experimental approaches resolve contradictions in reported biological activity data for dihydroquinolinone derivatives?
Methodological Answer: Discrepancies in receptor binding data (e.g., CB2 agonism vs. antagonism) may arise from assay conditions (e.g., cell lines, agonist concentration). To resolve:
- Perform radioligand displacement assays with standardized buffers (e.g., Tris-HCl, pH 7.4) and controls (e.g., SR144528 for CB2) .
- Use molecular dynamics simulations to model ligand-receptor interactions, focusing on hydrogen bonding with Glu273 and hydrophobic packing with Val261 .
Example Validation Workflow:
Compare IC₅₀ values across multiple studies.
Replicate assays under identical conditions (e.g., 10% DMSO in binding buffer).
Validate with in vivo models (e.g., murine hyperalgesia for CB2 agonists) .
Q. How can impurity profiling during scale-up synthesis adhere to ICH Q3A/B guidelines, and which analytical thresholds apply?
Methodological Answer:
-
Impurity Identification : Use LCMS-IT-TOF to detect low-abundance impurities (e.g., desethylamiodarone analogs at ~0.1%) .
-
Thresholds :
Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold ≤2 g/day 0.05% 0.10% 0.15% -
Structural Elucidation : Compare impurity NMR shifts with reference standards (e.g., δ 2.03 ppm for methyl groups in dihydroquinolinones) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
